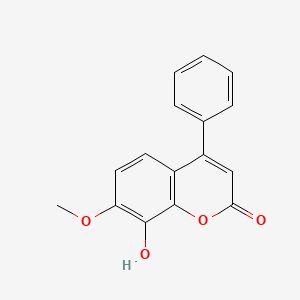

7-Methoxy-8-hydroxy-4-phenylcouMarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methoxy-8-hydroxy-4-phenylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a methoxy group at the 7th position, a hydroxy group at the 8th position, and a phenyl group at the 4th position on the coumarin core structure. Coumarins are widely studied for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 7-methoxy-8-hydroxycoumarin and phenylacetic acid under acidic conditions .

Another method involves the Knoevenagel condensation, where the starting materials are 7-methoxy-8-hydroxycoumarin and benzaldehyde. This reaction is usually catalyzed by a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis, can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-8-hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 8th position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.

Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 7-methoxy-8-hydroxy-4-phenylcoumarin. Research indicates that this compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Specifically, it reduces nitric oxide (NO) production and the expression of inflammatory cytokines such as IL-6 and TNF-α through the modulation of the NF-κB and MAPK signaling pathways. In vitro assays demonstrated that at a concentration of 0.6 mM, this compound decreased NO production significantly, suggesting its potential as a therapeutic agent for inflammatory diseases such as dermatitis and arthritis .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to melanoma. Studies show that this compound can enhance melanin production in B16F10 melanoma cells without cytotoxic effects at certain concentrations. However, it exhibited cytotoxicity against melanoma cells at lower concentrations (0.3 mM), indicating a selective action that could be harnessed for cancer treatment . The compound's ability to modulate signaling pathways involved in melanogenesis further supports its application in cancer therapies.

Antiviral Effects

Research has indicated that this compound possesses antiviral properties , particularly against the hepatitis C virus (HCV). In a study, this compound demonstrated an inhibition rate of 72.5% against HCV protease NS3/4A at a concentration of 100 mg/mL. This finding highlights its potential as a candidate for developing antiviral medications .

Summary Table of Applications

| Application | Mechanism | Potential Use |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokine production via NF-κB/MAPK | Treatment for dermatitis, psoriasis, arthritis |

| Anticancer | Selective cytotoxicity towards melanoma cells | Cancer therapy |

| Antiviral | Inhibition of HCV protease NS3/4A | Development of antiviral drugs |

Case Studies

- Inflammation Model : In a study using RAW264.7 macrophages treated with LPS, this compound was shown to significantly reduce NO production in a dose-dependent manner. This suggests its utility in managing inflammatory responses in various conditions .

- Melanoma Treatment : Research demonstrated that at concentrations ranging from 25–200 μM, the compound increased melanin production without cytotoxicity in normal cells but showed effectiveness against melanoma cells at lower concentrations .

- Antiviral Activity : A patent application reported the efficacy of this compound against HCV protease NS3/4A, indicating its promise in antiviral drug development .

Mécanisme D'action

The mechanism of action of 7-Methoxy-8-hydroxy-4-phenylcoumarin involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxy-4-phenylcoumarin: Similar structure but lacks the methoxy group at the 7th position.

7-Methoxy-4-phenylcoumarin: Similar structure but lacks the hydroxy group at the 8th position.

8-Hydroxy-4-phenylcoumarin: Similar structure but lacks the methoxy group at the 7th position.

Uniqueness

7-Methoxy-8-hydroxy-4-phenylcoumarin is unique due to the presence of both methoxy and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a fluorescent probe and its efficacy in inhibiting specific enzymes involved in cancer cell proliferation .

Activité Biologique

7-Methoxy-8-hydroxy-4-phenylcoumarin (often referred to as HMPC) is a coumarin derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anti-inflammatory, antioxidant, and potential anticancer activities, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure that contributes to its biological activity. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that HMPC exhibits significant anti-inflammatory properties. In vitro studies using LPS-stimulated RAW264.7 macrophages demonstrated that HMPC effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses.

Table 1: Effects of HMPC on Inflammatory Markers

| Concentration (mM) | NO Production (%) | PGE2 Production (%) | iNOS Expression | COX-2 Expression |

|---|---|---|---|---|

| 0.3 | 15% | 20% | Decreased | Decreased |

| 0.6 | 23% | 30% | Decreased | Decreased |

| 0.9 | 35% | 45% | Decreased | Decreased |

| 1.2 | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity |

These findings suggest that HMPC may serve as a therapeutic agent for inflammatory diseases such as arthritis and dermatitis .

2. Antioxidant Activity

The antioxidant potential of HMPC has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This activity is attributed to the presence of hydroxyl groups, which can donate electrons to stabilize free radicals.

Table 2: Antioxidant Activity of HMPC

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP (Ferric Reducing Ability) | 20 |

The low IC50 values indicate that HMPC is a potent antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.

3. Anticancer Activity

Recent studies have explored the potential anticancer effects of HMPC, particularly against breast cancer cell lines such as MCF-7. Preliminary results indicate that HMPC exhibits cytotoxic effects at certain concentrations, suggesting its role as a candidate for cancer therapy.

Table 3: Cytotoxic Effects of HMPC on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

The structure-activity relationship indicates that modifications in the coumarin structure can enhance or diminish its anticancer efficacy .

The mechanisms underlying the biological activities of HMPC have been investigated in various studies:

- Anti-inflammatory Mechanism : HMPC inhibits NF-κB activation by binding to IκBα, preventing its degradation and subsequent translocation to the nucleus, thus reducing the expression of inflammatory cytokines .

- Antioxidant Mechanism : The antioxidant activity is primarily due to the hydroxyl groups' ability to donate electrons, neutralizing free radicals and preventing cellular damage.

Case Studies

Several case studies have highlighted the therapeutic potential of HMPC:

- Inflammatory Disease Model : In a murine model of inflammation induced by LPS, administration of HMPC resulted in a significant reduction in inflammation markers compared to control groups.

- Breast Cancer Treatment : In vitro studies showed that treatment with HMPC led to apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFIARNUQLEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.